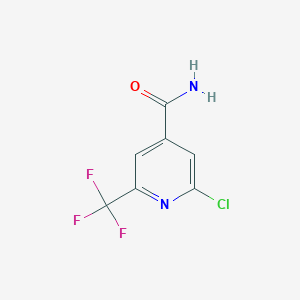
N2-Phenethyl-N4-(p-Tolyl)pteridin-2,4-diamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine is a compound belonging to the pteridine family, which is a class of bicyclic heterocyclic compounds. Pteridines are known for their diverse biological roles and applications in medicinal chemistry . This compound is characterized by the presence of phenethyl and p-tolyl groups attached to the pteridine core, making it a unique and potentially valuable molecule for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine has several scientific research applications, including:
Wirkmechanismus
Target of Action
Similar compounds such as n2,n4-disubstituted pyrimidine-2,4-diamines have been identified as potent inhibitors of cyclin-dependent kinases (cdks) . CDKs are pivotal kinases in cell cycle transition and gene transcription .
Mode of Action
It can be inferred from related compounds that it may inhibit the activity of its target proteins, such as cdks . This inhibition could potentially disrupt the normal cell cycle and gene transcription processes .
Biochemical Pathways
Given its potential role as a cdk inhibitor, it could affect pathways related to cell cycle regulation and gene transcription .
Result of Action
Based on the potential inhibition of cdks, it could lead to disruption of cell cycle progression and gene transcription, potentially leading to cell cycle arrest .
Biochemische Analyse
Biochemical Properties
They are involved in photochemistry, substitution at ring nitrogens, nucleophilic substitution at ring carbons, organometallic couplings, and methods for side chain elaboration and extension .
Cellular Effects
Related compounds have been shown to exhibit potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1 systems . These compounds displayed significant inhibition against the tested tumor cell lines .
Molecular Mechanism
Related compounds have been found to inhibit CDK2 and CDK9, key enzymes in cell cycle transition and gene transcription .
Metabolic Pathways
Pteridines are known to be involved in various biosynthetic pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., Pd/C, copper iodide), and bases (e.g., potassium carbonate, sodium hydroxide) . Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH ranges to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include various substituted pteridines, oxidized or reduced derivatives, and other functionalized compounds that retain the pteridine core structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N2,N4-diphenylpyrimidine-2,4-diamine: Known for its kinase inhibitory activity and potential as an anticancer agent.
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Exhibits antitumor activity and is a potent inhibitor of cyclin-dependent kinase 6 (CDK6).
N2,N4-disubstituted quinazoline-2,4-diamines: Evaluated for their antiparasitic activity against Plasmodium falciparum.
Uniqueness
N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine stands out due to its unique substitution pattern on the pteridine core, which imparts distinct chemical and biological properties. Its combination of phenethyl and p-tolyl groups enhances its potential for diverse applications in medicinal chemistry and biological research .
Eigenschaften
IUPAC Name |
4-N-(4-methylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6/c1-15-7-9-17(10-8-15)25-20-18-19(23-14-13-22-18)26-21(27-20)24-12-11-16-5-3-2-4-6-16/h2-10,13-14H,11-12H2,1H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZMROKIRRTBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-difluoro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B2475693.png)



![8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2475698.png)
![2-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2475700.png)
![2-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid](/img/structure/B2475701.png)

![N-(2,6-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2475705.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2475707.png)
![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2475709.png)

![5-(5-Chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid](/img/structure/B2475714.png)
